molecular formula C3H7BrS B14674304 [(Bromomethyl)sulfanyl]ethane CAS No. 36056-14-1

[(Bromomethyl)sulfanyl]ethane

Cat. No.: B14674304
CAS No.: 36056-14-1
M. Wt: 155.06 g/mol
InChI Key: OEXWAMFYSLBJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers high reactivity due to the bromine atom, a good leaving group, making it a potent alkylating agent.

Properties

CAS No.

36056-14-1

Molecular Formula

C3H7BrS

Molecular Weight

155.06 g/mol

IUPAC Name

bromomethylsulfanylethane

InChI

InChI=1S/C3H7BrS/c1-2-5-3-4/h2-3H2,1H3

InChI Key

OEXWAMFYSLBJBF-UHFFFAOYSA-N

Canonical SMILES

CCSCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Bromomethyl)sulfanyl]ethane can be synthesized through the bromomethylation of thiols. A common method involves the reaction of thiols with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts . Another approach involves the use of dibromomethane in basic media .

Industrial Production Methods

Industrial production of [(Bromomethyl)sulfanyl]ethane typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Bromomethyl)sulfanyl]ethane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Various substituted thioethers.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl sulfide derivatives.

Scientific Research Applications

[(Bromomethyl)sulfanyl]ethane is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of [(Bromomethyl)sulfanyl]ethane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, altering the oxidation state of sulfur .

Comparison with Similar Compounds

1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane (Mustard Gas)

  • Structure : Replaces bromine with chlorine and adds a second chloroethyl group.
  • This enables DNA and protein cross-linking, leading to its historical use in chemical warfare and viral inactivation .
  • Applications: Mustard gas is a chemical warfare agent, whereas [(Bromomethyl)sulfanyl]ethane may serve in controlled organic synthesis due to its monofunctional reactivity.
Table 1: Key Properties Comparison
Property [(Bromomethyl)sulfanyl]ethane Mustard Gas
Molecular Formula C3H7BrS (inferred) C4H8Cl2S
Reactivity Type Monofunctional alkylation Bifunctional alkylation
Toxicity Moderate (estimated) Extremely high
Primary Use Synthetic intermediate Chemical warfare, antiviral

Methylthioethane (CAS 624-89-5)

  • Structure : Replaces bromomethyl with a methyl group (-CH3).
  • Physical Properties : Methylthioethane is a volatile liquid (bp ~37°C, density 0.871 g/cm³) with a flash point of -4°C, contrasting with the higher boiling point and density expected for [(Bromomethyl)sulfanyl]ethane due to bromine’s mass and polarizability .
  • Reactivity : Lacks a leaving group, making it less reactive in alkylation. Methylthioethane is primarily used as a solvent or odorant, whereas the bromine in [(Bromomethyl)sulfanyl]ethane enables nucleophilic substitution reactions.

1-Bromo-2-chloroethane (CAS 107-04-0)

  • Structure : Halogenated ethane with adjacent Br and Cl atoms.
  • Physical Properties : Boiling point 143–144°C, density 1.179 g/cm³ . Compared to [(Bromomethyl)sulfanyl]ethane, this compound lacks a sulfanyl group, reducing its nucleophilic substitution versatility.
  • Applications : Used in organic synthesis for introducing halogen atoms, but less effective in sulfur-based reactions.

1-Chloro-2-[(trifluoromethyl)sulfanyl]ethane

  • Structure : Features a trifluoromethyl (-CF3) group instead of bromomethyl.
  • Reactivity : The electron-withdrawing -CF3 group decreases nucleophilicity at the sulfur atom, whereas bromomethyl’s electron-withdrawing effect enhances leaving-group ability. This makes [(Bromomethyl)sulfanyl]ethane more reactive in SN2 reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.